Carbonyl fluoride

Semiconductor chamber cleaning Greenhouse gas mitigation Environmental compliance

Carbonyl fluoride (COF₂, CAS 353-50-4) is a planar carbon oxohalide of C₂ᵥ symmetry, existing as a colorless, highly toxic gas at ambient conditions. It is the fully fluorinated structural analog of phosgene (COCl₂) and belongs to the carbonyl halide family COX₂, where its C=O bond length (1.174 Å) is notably shorter than in aldehydes, ketones, carboxylic acids, esters, and amides (1.20–1.21 Å), conferring distinct electrophilic character.

Molecular Formula COF2
CF2O
Molecular Weight 66.007 g/mol
CAS No. 353-50-4
Cat. No. B1217172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonyl fluoride
CAS353-50-4
Synonymscarbonyl difluoride
carbonyl fluoride
Molecular FormulaCOF2
CF2O
Molecular Weight66.007 g/mol
Structural Identifiers
SMILESC(=O)(F)F
InChIInChI=1S/CF2O/c2-1(3)4
InChIKeyIYRWEQXVUNLMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReacts with water (NIOSH, 2016)
Hygroscopic
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Carbonyl Fluoride (CAS 353-50-4) Procurement & Selection Basics for Scientific and Industrial Users


Carbonyl fluoride (COF₂, CAS 353-50-4) is a planar carbon oxohalide of C₂ᵥ symmetry, existing as a colorless, highly toxic gas at ambient conditions [1]. It is the fully fluorinated structural analog of phosgene (COCl₂) and belongs to the carbonyl halide family COX₂, where its C=O bond length (1.174 Å) is notably shorter than in aldehydes, ketones, carboxylic acids, esters, and amides (1.20–1.21 Å), conferring distinct electrophilic character [1]. As a versatile fluorinating, acylating, and dehydration reagent, it serves as a reactive intermediate for organic fluorine compounds . In semiconductor manufacturing, COF₂ functions as both a chamber-cleaning and etching gas, while in organic synthesis it converts amines to isocyanates under mild conditions [1].

Why Generic Substitution of Carbonyl Fluoride with Phosgene, NF₃, or SF₆ Fails to Meet Performance and Environmental Benchmarks


Carbonyl fluoride occupies a unique functional intersection that prevents simple one-for-one replacement by its closest analogs. Compared to phosgene (COCl₂), the C–F bonds in COF₂ provide markedly different reactivity (stronger bonds, different leaving-group character), a 34-fold higher vapor pressure (55.4 vs. 1.6 atm at 20 °C) that alters handling and delivery requirements, and a 20-fold higher permissible exposure limit (TLV–TWA 2 ppm vs. 0.1 ppm) [1][2]. Against high-GWP chamber-cleaning agents such as NF₃ (GWP₁₀₀ = 17,200) and SF₆ (GWP₁₀₀ = 23,900), COF₂ (GWP₁₀₀ ≪ 1) offers a >17,000-fold reduction in global warming impact while maintaining comparable cleaning/etching efficacy [3]. Unlike thiocarbonyl fluoride (CSF₂), which introduces sulfur chemistry into synthetic pathways, COF₂ generates only CO₂ and HF upon hydrolysis—a predictable, manageable decomposition profile [1]. These quantitative gaps in vapor pressure, toxicity, environmental persistence, and by-product profiles make generic interchange technically unsound and, in regulated contexts, ultimately noncompliant.

Carbonyl Fluoride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Scientific Selection


Global Warming Potential: COF₂ (GWP₁₀₀ ≪ 1) vs. NF₃ (GWP₁₀₀ = 17,200) – A >17,000-Fold Environmental Differentiation

Carbonyl fluoride exhibits a 100-year Global Warming Potential (GWP₁₀₀) below 1 under moist tropospheric conditions, experimentally determined via FT-IR cross-section measurement and kinetic decay profiling [1]. The dominant removal mechanism is water vapor-driven hydrolysis, yielding atmospheric lifetimes of 36.67 min (high humidity) and 54.86 min (low humidity), corresponding to GWP₁₀₀ values of 0.0082 and 0.0117, respectively [1]. In dry synthetic air (O₂-only), the lifetime extends to 7.56 h (GWP₁₀₀ = 0.1018), but in realistic tropospheric air COF₂ consistently exhibits GWP₁₀₀ < 1 [1]. By contrast, nitrogen trifluoride (NF₃), the incumbent chamber-cleaning gas, carries a GWP₁₀₀ of 17,200 based on revised radiative efficiency calculations [2]. This represents a >17,000-fold difference in climate forcing potential on a 100-year horizon. Sulfur hexafluoride (SF₆) is even higher at 23,900 [3]. Because CO₂ is the confirmed terminal degradation product of COF₂, its ultimate molar climate impact equates to that of CO₂ [1].

Semiconductor chamber cleaning Greenhouse gas mitigation Environmental compliance

Isocyanate Synthesis Yield: COF₂ Route (92.3% TDI Yield) vs. Conventional Phosgenation (85–90%) Under Milder Conditions

In the synthesis of toluene-2,4-diisocyanate (TDI) from 2,4-diaminotoluene (TDA), the carbonyl fluoride route yields 92.3% total TDI under optimized two-step conditions, representing a 5.6% improvement over the previously reported 87.4% yield using COF₂ [1]. Conventional industrial phosgenation of TDA typically delivers TDI yields in the 85–90% range [2]. Importantly, the COF₂ route operates under significantly milder temperature and pressure conditions than phosgenation, avoiding the generation of large volumes of corrosive HCl by-product and eliminating the problem of hydrolysable chlorine contamination in the final isocyanate product [3]. The COF₂ route has been validated across nine structurally diverse isocyanates, demonstrating general applicability beyond TDI alone [3].

Isocyanate synthesis Polyurethane precursors Phosgene replacement

Vapor Pressure and Delivery: COF₂ (55.4 atm at 20°C) vs. Phosgene (1.6 atm) – 34-Fold Difference Governs Cylinder Management and Dose Precision

Carbonyl fluoride exhibits a vapor pressure of 55.4 atm at 20 °C, as documented in the NIOSH Pocket Guide [1]. In contrast, phosgene (COCl₂) registers only 1.6 atm at the same temperature [2]. This 34-fold higher vapor pressure means COF₂ requires high-pressure cylinder containment and pressure regulation hardware rated for >800 psig, whereas phosgene can be stored and delivered at much lower pressure ratings. However, the high vapor pressure of COF₂ also provides a wider dynamic range for mass flow control (MFC) deliverability across semiconductor process chambers, enabling more precise low-flow metering without carrier gas dilution. Users substituting COF₂ for phosgene must account for this pressure differential in gas panel design, as direct interchange without hardware reconfiguration creates safety and process control risks.

Gas handling Compressed gas delivery Vapor pressure

Occupational Exposure Thresholds: COF₂ (TLV–TWA 2 ppm) vs. Phosgene (0.1 ppm) – A 20-Fold Difference Influencing Engineering Controls and Operational Risk

Carbonyl fluoride carries a NIOSH Recommended Exposure Limit (REL) of 2 ppm (5 mg/m³) as an 8-hour time-weighted average (TWA) and a short-term exposure limit (STEL) of 5 ppm (15 mg/m³) [1]. Phosgene, by contrast, has an ACGIH TLV–TWA of 0.1 ppm [2]. This 20-fold higher allowable exposure level for COF₂ reduces the stringency of required ventilation engineering, leak detection thresholds, and emergency response protocols relative to phosgene. However, COF₂ hydrolyzes instantly upon contact with moisture to release HF, introducing a secondary inhalation hazard not present with phosgene (which yields HCl upon hydrolysis—a different risk profile) [1]. Procurement decisions must therefore balance the higher TWA against the HF-generation hazard, which demands separate monitoring and scrubbing infrastructure.

Occupational safety Industrial hygiene TLV–TWA

Etching Performance: COF₂ vs. SF₆ – Comparable Etch Rates with Ultra-Low GWP and Flow-Rate Tunability

Preliminary research indicates that carbonyl fluoride delivers etch rates comparable to sulfur hexafluoride (SF₆) on silicon-based films, while demonstrating significantly greater etch controllability via flow rate and temperature adjustment—an attribute that supports multi-step wafer processing . COF₂ also functions as an effective cleaning gas for CVD chamber deposits, showing comparable performance to NF₃ in plasma-enhanced cleaning when combined with oxidizing additives such as O₂ [1]. The key differentiation is environmental: COF₂ has a GWP of approximately 1 versus 23,900 for SF₆ and 17,200 for NF₃ [2]. Despite an inferior baseline cleaning rate compared to NF₃ when used alone, the gap can be narrowed through additive gas optimization [1].

Semiconductor etching Plasma etch Silicon wafer processing

Carbonyl Fluoride (CAS 353-50-4) Optimal Application Scenarios Based on Quantified Differentiation Evidence


Green Semiconductor Chamber Cleaning Replacing NF₃ or SF₆ in PECVD Tools

For semiconductor fabs subject to F-gas regulations (EU F-Gas Regulation, U.S. EPA GHG Reporting), COF₂ provides a technically viable, low-GWP replacement for NF₃ and SF₆ in plasma-enhanced chemical vapor deposition (PECVD) chamber cleaning [1]. With a GWP₁₀₀ below 1 versus 17,200 (NF₃) and 23,900 (SF₆), COF₂ reduces chamber-cleaning GHG emissions by >99.99%, directly enabling Scope 1 carbon footprint reduction [1][2]. When combined with O₂ additive gas, COF₂ shows effective and stable cleaning performance competitive with NF₃, with the added benefit of easy post-process water-wash removal [3]. The high vapor pressure (55.4 atm) requires appropriate gas panel engineering but also facilitates precise mass flow control across process chambers [4].

Phosgene Replacement in Isocyanate and Polyurethane Precursor Synthesis

Chemical manufacturers producing toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and other isocyanate intermediates can substitute COF₂ for phosgene to achieve a yield increase from the industrial baseline of 85–90% to 92.3% (TDI, based on TDA) while operating under milder conditions [1][2]. The COF₂ route eliminates HCl by-product generation and hydrolysable chlorine contamination in the final product, reducing corrosion management costs and improving product quality [3]. The 20-fold higher TLV–TWA (2 ppm vs. 0.1 ppm) also reduces the stringency of required engineering controls relative to phosgene, though HF scrubbing infrastructure must be added [4].

Fluorination of Carbonyl Compounds to gem-Difluorides in Medicinal and Agrochemical R&D

In research settings requiring the conversion of ketones and aldehydes to gem-difluoromethylene analogs, COF₂ serves as a direct fluorinating reagent, converting cyclohexanone, benzaldehyde, and benzophenone to their gem-difluoride products [1]. The C–F bond strength and electrophilic character derived from the short C=O bond length (1.174 Å) enable selective fluorination pathways distinct from those accessible via SF₄ or DAST [2]. Metal fluoride-catalyzed addition of COF₂ across perfluoroolefin double bonds further yields perfluoroacyl fluorides—valuable building blocks for fluoropolymer and specialty chemical synthesis [1].

Technical Documentation Hub

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42 linked technical documents
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